molecular formula C16H22N2O2 B1375612 ethyl 5-(adamantan-1-yl)-1H-pyrazole-3-carboxylate CAS No. 847955-97-9

ethyl 5-(adamantan-1-yl)-1H-pyrazole-3-carboxylate

Cat. No.: B1375612
CAS No.: 847955-97-9
M. Wt: 274.36 g/mol
InChI Key: SEXUEEFAAHZGSX-UHFFFAOYSA-N
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Description

Ethyl 5-(adamantan-1-yl)-1H-pyrazole-3-carboxylate is a compound that belongs to the class of adamantane derivatives. Adamantane is a unique hydrocarbon with a diamond-like structure, which imparts exceptional stability and rigidity to its derivatives . The incorporation of the adamantane moiety into various chemical structures often enhances their physical and chemical properties, making them valuable in diverse scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(adamantan-1-yl)-1H-pyrazole-3-carboxylate typically involves the reaction of adamantanone with hydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring, followed by esterification to introduce the ethyl carboxylate group . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(adamantan-1-yl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-(adamantan-1-yl)-1H-pyrazole-3-carboxylate is unique due to the combination of the adamantane moiety and the pyrazole ring, which imparts distinct physical, chemical, and biological properties. This combination enhances its potential for diverse applications in research and industry .

Biological Activity

Ethyl 5-(adamantan-1-yl)-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its antimicrobial, anti-inflammatory, and potential therapeutic applications, supported by various studies and findings.

Chemical Structure and Properties

This compound consists of an adamantane moiety linked to a pyrazole ring with a carboxylate group. The unique structure contributes to its biological activity, particularly through interactions with biological targets due to the hydrophobic nature of the adamantane group.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of this compound and related compounds. The following table summarizes key findings:

Compound Target Organism MIC (μmol/mL) Reference
This compoundStaphylococcus aureus0.045
This compoundEscherichia coli0.038
This compoundPseudomonas aeruginosa0.067
Ethyl 5-(substituted)-1H-pyrazole derivativesCandida albicans0.020

The compound exhibits notable activity against both Gram-positive and Gram-negative bacteria, as well as fungi, indicating its broad-spectrum antimicrobial potential. For instance, it has been shown to be nearly as effective as standard antibiotics like ampicillin against E. coli and P. aeruginosa.

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory properties of this compound. A study utilizing a carrageenan-induced inflammation model in rats demonstrated that certain derivatives exhibited significant anti-inflammatory effects:

Compound Activity Reference
Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylateSignificant anti-inflammatory activity
Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylateSignificant anti-inflammatory activity

These findings suggest that modifications to the pyrazole scaffold can enhance anti-inflammatory effects, making this compound a candidate for further development in treating inflammatory diseases.

The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets within cells. The adamantane structure allows for effective binding within hydrophobic pockets of proteins, potentially modulating their activity.

In particular, the compound's interactions may influence pathways related to inflammation and microbial resistance, although detailed mechanisms remain an area for further research.

Case Studies and Research Findings

Several case studies have documented the efficacy of ethyl 5-(adamantan-1-yl)-1H-pyrazole derivatives in various biological assays:

  • Antimicrobial Efficacy : A series of synthesized pyrazoles were tested against multiple bacterial strains, revealing that some derivatives had MIC values comparable to established antibiotics, suggesting potential as new antimicrobial agents .
  • Anti-inflammatory Studies : In vivo studies showed that specific derivatives significantly reduced paw edema in rat models, indicating their potential utility in treating inflammatory conditions .
  • Therapeutic Applications : The compound's structural versatility allows it to be explored as a lead compound for developing new drugs targeting various diseases, including infections and inflammatory disorders.

Properties

IUPAC Name

ethyl 5-(1-adamantyl)-1H-pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-2-20-15(19)13-6-14(18-17-13)16-7-10-3-11(8-16)5-12(4-10)9-16/h6,10-12H,2-5,7-9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEXUEEFAAHZGSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(=C1)C23CC4CC(C2)CC(C4)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401177149
Record name Ethyl 5-tricyclo[3.3.1.13,7]dec-1-yl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401177149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847955-97-9
Record name Ethyl 5-tricyclo[3.3.1.13,7]dec-1-yl-1H-pyrazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=847955-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-tricyclo[3.3.1.13,7]dec-1-yl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401177149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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